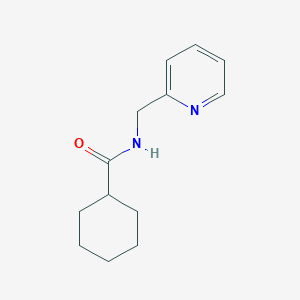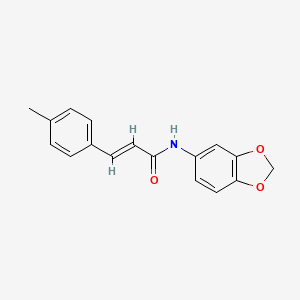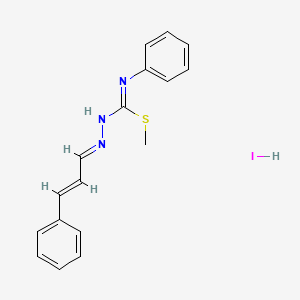![molecular formula C14H13N3O5S B5784869 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide, also known as MNBSA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide exerts its biological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes play a crucial role in the inflammatory response and the production of prostaglandins and leukotrienes. By inhibiting these enzymes, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the proliferation of cancer cells and induce apoptosis. This compound has been shown to have antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has been extensively studied, and its biological effects are well characterized. However, this compound also has some limitations. It has a low solubility in water, which can make it difficult to use in certain experiments. This compound can also have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the study of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide. One area of research is the development of this compound analogs that have improved solubility and bioavailability. Another area of research is the study of the molecular mechanisms underlying the biological effects of this compound. It is also important to investigate the potential therapeutic applications of this compound in other diseases such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and anti-bacterial properties, and its mechanism of action involves the inhibition of certain enzymes. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which can lead to the development of new therapies for various diseases.
Métodos De Síntesis
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-nitroaniline with p-toluenesulfonyl chloride to form 4-methyl-2-nitrophenylsulfonamide. This intermediate is then reacted with benzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been studied in various diseases such as arthritis, cancer, and bacterial infections.
Propiedades
IUPAC Name |
2-[(4-methyl-2-nitrophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-6-7-13(12(8-9)17(19)20)23(21,22)16-11-5-3-2-4-10(11)14(15)18/h2-8,16H,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYLDZAOTJKBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)





![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)




![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)